1-ブロモ-2,4-ジメチル-5-ニトロベンゼン

概要

説明

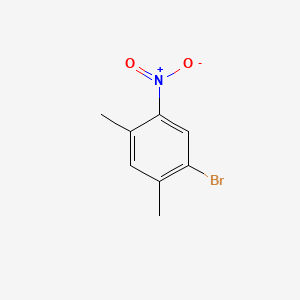

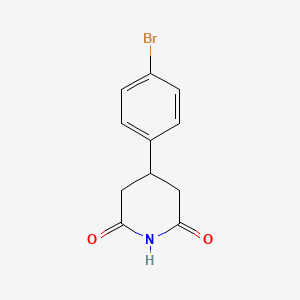

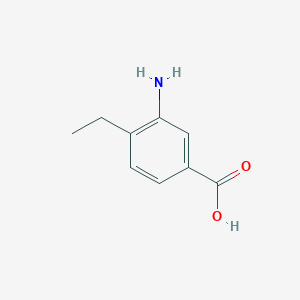

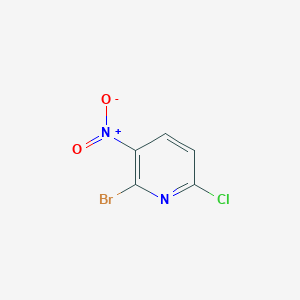

1-Bromo-2,4-dimethyl-5-nitrobenzene is a chemical compound that serves as an intermediate in the synthesis of various medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent materials. The compound is characterized by the presence of a bromine atom and a nitro group attached to a benzene ring, which is further substituted with two methyl groups. This structure makes it a versatile intermediate for further chemical transformations .

Synthesis Analysis

The synthesis of 1-Bromo-2,4-dimethyl-5-nitrobenzene can be achieved through the bromination of benzene derivatives followed by nitration. For instance, bromobenzene can be nitrated in water to produce 1-bromo-2,4-dinitrobenzene with a high yield of 94.8% and purity over 99.0%. This process involves the careful control of reaction conditions to ensure the correct substitution pattern on the benzene ring . Additionally, the synthesis of related brominated compounds, such as 1,2-bis(bromomethyl)-4-fluorobenzene, involves diazotization and bromination reactions, indicating the versatility of bromination techniques in synthesizing substituted benzene derivatives .

Molecular Structure Analysis

The molecular structure of 1-Bromo-2,4-dimethyl-5-nitrobenzene is characterized by the presence of electron-withdrawing groups (bromine and nitro) and electron-donating groups (methyl), which can influence the reactivity of the compound. The crystal structure of a related compound, 1,2-dibromo-4,5-dimethyl-3-nitrobenzene, shows that non-hydrogen atoms are located on a mirror plane except for the oxygen atoms of the nitro group, indicating the planarity of the benzene ring and the potential for steric interactions between substituents .

Chemical Reactions Analysis

The presence of both bromine and nitro groups in 1-Bromo-2,4-dimethyl-5-nitrobenzene allows for a variety of chemical reactions. For example, the electrochemical reduction of 1-bromo-4-nitrobenzene at zinc electrodes in an ionic liquid demonstrates the formation of arylzinc compounds, which can further react with carbon dioxide . Similarly, the radical anions of 1-bromo-4-nitrobenzene exhibit increased reactivity in ionic liquids compared to conventional solvents, leading to the formation of nitrobenzene radical anion and bromide ions . These studies highlight the potential for electrochemical methods to facilitate novel transformations of bromo-nitrobenzene derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-2,4-dimethyl-5-nitrobenzene are influenced by its functional groups. The nitro group is a strong electron-withdrawing group that can affect the electron density of the benzene ring, while the bromine atom can act as a good leaving group in substitution reactions. The methyl groups can provide steric hindrance, influencing the regioselectivity of further chemical reactions. For instance, the regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene and its conversion into sulfur-functionalized benzoquinones demonstrate the impact of substituents on directing the outcome of bromination reactions .

科学的研究の応用

農薬

“1-ブロモ-2,4-ジメチル-5-ニトロベンゼン”は農薬分野で使用できます . これは、殺虫剤、除草剤、殺菌剤など、さまざまな農薬の合成における中間体として使用できます。

医薬品

この化合物は、医薬品分野でも使用できます . これは、さまざまな医薬品の合成における構成要素として役立ちます。化合物中のニトロ基と臭素原子はさまざまな反応を起こすことができ、幅広い医薬品化合物を生成できます。

染料

“1-ブロモ-2,4-ジメチル-5-ニトロベンゼン”は染料分野で中間体として使用できます . ニトロ基の存在は、染料の色に貢献できます。臭素原子は、染料の特性を修飾するために他の基に置き換えることもできます。

Safety and Hazards

作用機序

Target of Action

The primary target of 1-Bromo-2,4-dimethyl-5-nitrobenzene is the benzene ring . The benzene ring is a key component of many organic compounds and plays a crucial role in various chemical reactions .

Mode of Action

1-Bromo-2,4-dimethyl-5-nitrobenzene interacts with its target through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma

特性

IUPAC Name |

1-bromo-2,4-dimethyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5-3-6(2)8(10(11)12)4-7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYYJANCKMGXHLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80499630 | |

| Record name | 1-Bromo-2,4-dimethyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69383-59-1 | |

| Record name | 1-Bromo-2,4-dimethyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1281863.png)